molecular formula C18H12N4O3 B2628075 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 457650-89-4

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2628075
CAS No.: 457650-89-4
M. Wt: 332.319
InChI Key: XFXSRHLTLBAOAF-UHFFFAOYSA-N
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Description

This compound belongs to the barbituric acid derivative family, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core substituted at the 5-position with a (3-phenylimidazo[1,5-a]pyridin-1-yl)methylene group. The imidazo[1,5-a]pyridine moiety introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets such as enzymes or nucleic acids .

Properties

IUPAC Name

5-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-16-12(17(24)21-18(25)20-16)10-13-14-8-4-5-9-22(14)15(19-13)11-6-2-1-3-7-11/h1-10H,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXSRHLTLBAOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclocondensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions . The phenyl group is introduced via a Friedel-Crafts acylation reaction.

The next step involves the formation of the pyrimidine trione moiety. This can be achieved by reacting barbituric acid with formaldehyde and an appropriate amine under basic conditions . The final step is the condensation of the imidazo[1,5-a]pyridine derivative with the pyrimidine trione derivative, typically under reflux conditions in the presence of a suitable catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazo[1,5-a]pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine trione moiety, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazo[1,5-a]pyridine ring. Halogenation and alkylation reactions are common, using reagents like N-bromosuccinimide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Formation of phenylimidazo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as luminescent materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity. The pyrimidine trione moiety can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Activity :

  • Aromatic Heterocycles : Pyrazole and indole derivatives (e.g., 1,3-diphenylpyrazole, benzylindole) exhibit strong enzyme inhibition (mPGES-1) and anticancer activity due to enhanced hydrophobic and π-stacking interactions .
  • Electron-Withdrawing Groups : Chlorophenyl-furan analogs (e.g., 5-(3-chlorophenyl)furan) may improve antimicrobial potency by increasing electrophilicity and membrane penetration .
  • Methoxy Substitution : Methoxybenzylidene derivatives (e.g., 4-methoxy) demonstrate antifibrotic effects via NF-κB pathway modulation, with IC₅₀ values comparable to clinical candidates .

Synthetic Accessibility :

  • Indole-substituted derivatives are synthesized in high yields (75–90%) via condensation reactions, making them viable for scale-up .
  • Triazole-tagged analogs (e.g., 1,2,3-triazole-indole hybrids) require click chemistry, offering modularity but lower yields (60–70%) .

Selectivity and Toxicity: mPGES-1 inhibitors like the pyrazole derivative show >100-fold selectivity over COX-1/2, reducing off-target effects . Radiosensitizing indole analogs (e.g., 10a–10c) display low cytotoxicity in non-irradiated cells, indicating therapeutic safety .

Biological Activity

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 284.28 g/mol
  • SMILES Notation : O=C(C1=N(C(=O)N(C(=O)C2=C(N=C(N=C2)C=C1)C)C)C)C

This structure contains multiple functional groups that may contribute to its biological activity, including imidazole and pyrimidine moieties.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine have shown efficacy against various bacterial strains. A study demonstrated that modifications in the phenyl group can enhance activity against Mycobacterium tuberculosis, highlighting the importance of structural variations in antimicrobial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. A series of related compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the imidazo and pyrimidine rings could significantly increase antiproliferative activity. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as cyclooxygenase (COX). Compounds derived from similar scaffolds have shown selective inhibition of COX-2, which is implicated in inflammatory processes and cancer progression. In vitro assays indicated that certain derivatives had higher selectivity and potency compared to established COX inhibitors like celecoxib .

Research Findings and Case Studies

StudyCompoundActivityIC50 Value
Moraski et al. 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine derivativesAntimycobacterial0.5 µg/mL
Recent Anticancer Study Various derivativesCytotoxicity against MCF-7 cells0.86 µM
COX Inhibition Study Methylsulfonyl derivativesCOX-2 inhibitionPotency > celecoxib

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The imidazo and pyrimidine rings may facilitate binding to DNA or RNA structures or inhibit enzyme functions critical for cellular proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6-trione?

  • Methodology : The compound is typically synthesized via condensation reactions between pyrimidine-2,4,6-trione derivatives and substituted imidazo[1,5-a]pyridine precursors. Key reagents include ammonium acetate (NH4_4OAc) in glacial acetic acid under reflux (108°C) to facilitate cyclization and methylene bridge formation . Variations in solvent systems (e.g., ethanol, DMF) and catalysts (e.g., acid/base conditions) may influence reaction efficiency and yield. Optimization should follow design-of-experiments (DoE) principles to minimize trial-and-error approaches .

Q. How can the crystal structure and supramolecular interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles (e.g., C–C–C angles at the methine linkage, ranging 137.1°–139.14°) and hydrogen-bonding networks. For example, intramolecular charge separation and intermolecular C–H···O interactions form chains or fused rings (e.g., R22_2^2(14) and R44_4^4(20) motifs), which can be correlated with solvatochromic behavior . Pair SCXRD with spectroscopic techniques (NMR, IR) to validate molecular geometry and electronic properties.

Q. What computational tools are recommended for preliminary analysis of reaction pathways?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Platforms like ICReDD integrate computational and experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce iterative testing. For example, reaction path searches can identify intermediates in methylene bridge formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or imidazopyridine rings) influence supramolecular assembly and physicochemical properties?

  • Methodology : Synthesize derivatives with electron-donating/-withdrawing groups (e.g., methoxy, dimethylamino) and analyze their crystal packing via SCXRD. Compare hydrogen-bonding patterns (e.g., C–H···O vs. π-π stacking) and correlate with properties like solubility or fluorescence. For instance, 4-methoxy substitution in analogous compounds enhances intramolecular charge transfer, altering UV-Vis spectra . Pair with Hirshfeld surface analysis to quantify intermolecular interactions.

Q. How can contradictory data on reaction yields or product purity be systematically addressed?

  • Methodology : Apply statistical DoE to isolate critical variables (e.g., reagent stoichiometry, reaction time). For example, a central composite design (CCD) can optimize NH4_4OAc equivalents and temperature while minimizing side reactions. Use high-performance liquid chromatography (HPLC) to track byproducts and mass balance discrepancies . Cross-validate results with independent synthetic routes (e.g., microwave-assisted synthesis) to confirm reproducibility.

Q. What strategies are effective for scaling up synthesis while maintaining structural fidelity?

  • Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to control exothermic intermediates during cyclization. Monitor real-time via in-line FTIR or Raman spectroscopy to detect degradation or polymorphism. For reactor design, leverage computational fluid dynamics (CFD) to simulate mixing efficiency and residence time distribution .

Q. How can solvent effects on the compound’s electronic properties be quantitatively modeled?

  • Methodology : Employ linear solvation energy relationships (LSERs) or time-dependent DFT (TD-DFT) to predict solvatochromic shifts. Experimentally, measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, DMSO) and correlate with Kamlet-Taft parameters. For example, intramolecular charge transfer in derivatives with dimethylamino groups shows pronounced solvent-dependent absorbance maxima .

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